![molecular formula C17H13F3N2O2S B2405412 N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzo[d]thiazole-6-carboxamide CAS No. 1788675-85-3](/img/structure/B2405412.png)
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzo[d]thiazole-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound can be represented by its SMILES string or InChI key. For a related compound, 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid, the SMILES string is OC(=O)C(O)(C(F)(F)F)C(F)(F)F and the InChI key is CMQUGOHGJUTDGZ-UHFFFAOYSA-N .Applications De Recherche Scientifique
Synthetic Pathways and Chemical Reactions
Synthesis of Hydroxy-Substituted Derivatives : Hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives have been synthesized, demonstrating the compound's role as a building block in drug discovery. These derivatives can be substituted at four different positions, offering extensive exploration of chemical space around the molecule for targeted ligand binding (Durcik et al., 2020).
Electrochemical C–H Thiolation : A metal- and reagent-free method for synthesizing benzothiazoles and thiazolopyridines through TEMPO-catalyzed electrolytic C–H thiolation from N-(hetero)arylthioamides showcases the compound's utility in creating benzothiazole derivatives, prevalent in pharmaceuticals and organic materials (Qian et al., 2017).
Biological Activity and Applications
Antiproliferative and Antioxidative Potential : Novel benzimidazole/benzothiazole-2-carboxamides with substituted methoxy and hydroxy groups, evaluated for antiproliferative activity in vitro and antioxidant capacity, underline the potential therapeutic applications of such compounds. Notably, some derivatives exhibited significant antioxidative activity, surpassing reference antioxidants in efficacy (Cindrić et al., 2019).
Antimicrobial Agents : Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents reveals the compound's role in creating molecules with potent antibacterial activity against various pathogens. This synthesis approach highlights the compound's relevance in addressing antibiotic resistance and developing new antimicrobial therapies (Bikobo et al., 2017).
Propriétés
IUPAC Name |
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O2S/c18-17(19,20)16(24,12-4-2-1-3-5-12)9-21-15(23)11-6-7-13-14(8-11)25-10-22-13/h1-8,10,24H,9H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDXIKJUTULWKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C2=CC3=C(C=C2)N=CS3)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzo[d]thiazole-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![butyl 4-(3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzoate](/img/structure/B2405329.png)
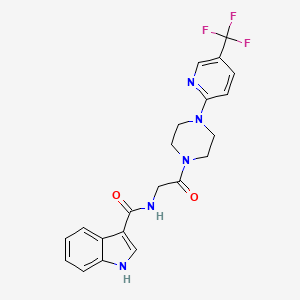
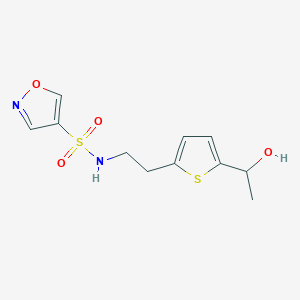
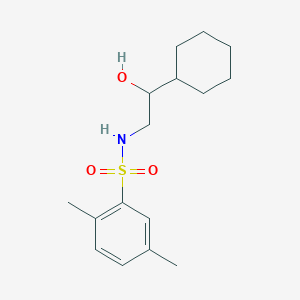
![N-(2-methylbenzyl)-1-{[4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}piperidine-3-carboxamide](/img/structure/B2405334.png)
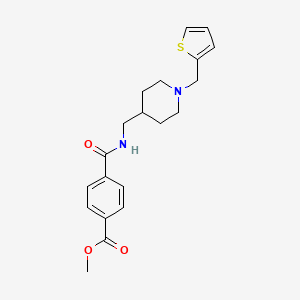
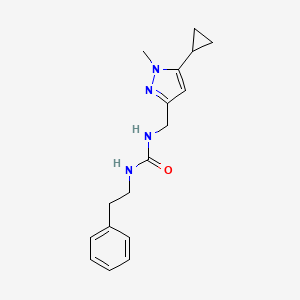
![Methyl (3aR,6aR)-5-(2-chloropropanoyl)-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-6a-carboxylate](/img/structure/B2405339.png)
![N-(4-methoxyphenyl)-1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carboxamide](/img/structure/B2405342.png)
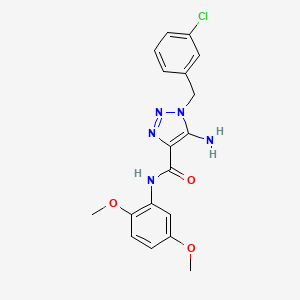
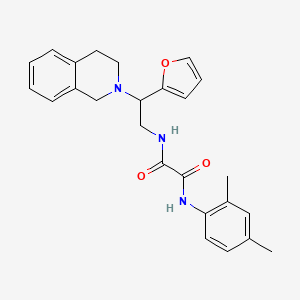
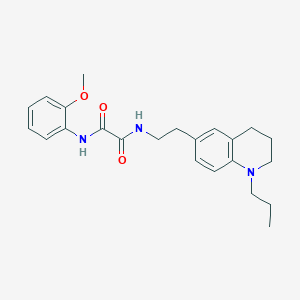
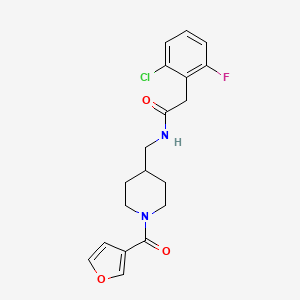
![Dimethyl 2-[[(Z)-2-cyano-3-phenylprop-2-enoyl]amino]benzene-1,4-dicarboxylate](/img/structure/B2405352.png)